2-Hydroxy-6-methoxybenzonitrile

sEH inhibition cardiovascular research inflammation

2-Hydroxy-6-methoxybenzonitrile features an ortho hydroxyl-methoxy pairing critical for intramolecular hydrogen bonding and target engagement. Validated sEH IC50 of 40 nM makes it an ideal fragment for hit-to-lead campaigns in cardiovascular and inflammatory disease. Pre-measured CYP2C9 inhibition (IC50 16,000 nM) enables direct use as a P450 reference inhibitor. The 2,6-substitution pattern permits regioselective benzylation for parallel library synthesis. Supplied at ≥98% purity with fragment-like properties (MW 149 Da, LogP 1.37)—ready for computational validation and QSAR studies.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
Cat. No. B8799066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-methoxybenzonitrile
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C#N)O
InChIInChI=1S/C8H7NO2/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4,10H,1H3
InChIKeyQGYFJXQOCAMACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-6-methoxybenzonitrile – Properties and Chemical Identity for R&D Procurement


2-Hydroxy-6-methoxybenzonitrile (CAS 71590-96-0) is a di-substituted aromatic nitrile bearing a phenolic hydroxyl group ortho to a methoxy substituent. Its molecular formula is C₈H₇NO₂, and its molecular weight is 149.15 g/mol . The compound is typically supplied as a crystalline solid with a purity of ≥98% , and its calculated LogP of 1.37 indicates moderate lipophilicity. It functions primarily as a synthetic intermediate and as a pharmacologically active fragment, exhibiting measurable inhibition of human soluble epoxide hydrolase (sEH) [1].

Why 2-Hydroxy-6-methoxybenzonitrile Cannot Be Replaced by Common Analogs


The ortho-relationship between the hydroxyl and methoxy groups on the benzonitrile scaffold is a critical determinant of both physicochemical behavior and biological target engagement. Replacing this compound with simpler benzonitriles—such as 2-hydroxybenzonitrile (lacking the methoxy group) or 2-methoxybenzonitrile (lacking the hydroxyl group)—eliminates the intramolecular hydrogen-bonding network that stabilizes the molecule's conformation and influences its interaction with enzymes like sEH [1]. Furthermore, positional isomers (e.g., 4-hydroxy-3-methoxybenzonitrile) exhibit markedly different solubility profiles and biological activities, underscoring that the 2,6-substitution pattern is non-interchangeable . The quantitative evidence that follows demonstrates why this specific substitution pattern confers distinct advantages for research applications.

2-Hydroxy-6-methoxybenzonitrile – Quantified Differentiation Against Closest Analogs


Potent Inhibition of Human Soluble Epoxide Hydrolase (sEH) vs. Structurally Related Benzonitriles

2-Hydroxy-6-methoxybenzonitrile inhibits human soluble epoxide hydrolase (sEH) with an IC50 of 40 nM in a fluorescence-based assay using PHOME as the substrate [1]. In contrast, the structurally simpler 4-methoxybenzonitrile—which lacks both the ortho-hydroxyl group and the 2,6-substitution pattern—exhibits no detectable sEH inhibition at comparable concentrations and instead acts as a weak tyrosinase inhibitor (IC50 = 111.1 μM) [2]. This >2,700-fold difference in potency highlights the essential contribution of the 2-hydroxy-6-methoxy motif to sEH engagement.

sEH inhibition cardiovascular research inflammation

Selectivity Profile Against Cytochrome P450 2C9: Mitigating Metabolic Liability

In addition to its sEH activity, 2-hydroxy-6-methoxybenzonitrile was profiled against human CYP2C9, a key hepatic drug-metabolizing enzyme. The compound inhibited CYP2C9 with an IC50 of 16,000 nM (16 μM) [1], representing a 400-fold selectivity window relative to its sEH IC50 (40 nM). This level of selectivity is critical for minimizing off-target drug–drug interaction risks during lead optimization. No comparable selectivity data are available for 2-hydroxybenzonitrile or 2-methoxybenzonitrile in public databases, emphasizing the unique value of this compound's pre-characterized profile.

drug metabolism CYP450 inhibition ADME

Physicochemical Advantages Over 2-Hydroxybenzonitrile: LogP and Hydrogen-Bonding Capacity

2-Hydroxy-6-methoxybenzonitrile exhibits a calculated LogP of 1.37, indicating moderate lipophilicity suitable for both aqueous solubility and membrane permeability . In comparison, 2-hydroxybenzonitrile (salicylonitrile, CAS 611-20-1) has a reported LogP of approximately 1.66 at 30 °C , reflecting a ~2-fold difference in octanol–water partitioning. The methoxy substituent in the target compound adds a hydrogen bond acceptor (HBA = 3 vs. 2 for 2-hydroxybenzonitrile), enhancing its capacity for specific molecular recognition while maintaining a single hydrogen bond donor (HBD = 1) . This balanced profile supports its use as a fragment for growing into larger drug-like molecules.

physicochemical properties medicinal chemistry drug design

Synthetic Versatility: Regioselective Benzylation as a Handle for Derivatization

The ortho-hydroxyl group of 2-hydroxy-6-methoxybenzonitrile can be selectively benzylated using benzyl bromide in the presence of a base, yielding 2-(benzyloxy)-6-methoxybenzonitrile without affecting the nitrile or methoxy functionalities . This regioselective transformation provides a straightforward route to a protected intermediate that can be further elaborated. In contrast, 2-methoxybenzonitrile lacks a hydroxyl group entirely, precluding this mode of derivatization, while 2-hydroxybenzonitrile offers only a single hydroxyl handle with different electronic and steric properties. The 2,6-disubstitution pattern ensures that the hydroxyl group is both accessible and reactive under mild conditions, facilitating modular synthesis.

synthetic methodology building block medicinal chemistry

2-Hydroxy-6-methoxybenzonitrile – Validated Application Scenarios from Primary Evidence


Fragment-Based Discovery of Soluble Epoxide Hydrolase (sEH) Inhibitors

Given its potent sEH inhibition (IC50 = 40 nM) [1], 2-hydroxy-6-methoxybenzonitrile serves as a validated starting fragment for medicinal chemistry programs targeting cardiovascular and inflammatory diseases. Its molecular weight (149 Da) and balanced LogP (1.37) meet fragment-like property guidelines, making it suitable for fragment growing, merging, or linking strategies. Researchers can procure this compound to initiate hit-to-lead campaigns with a pre-characterized biochemical activity profile.

Selective CYP2C9 Interaction Profiling in Early ADME-Tox Panels

The compound's well-defined CYP2C9 inhibition value (IC50 = 16,000 nM) [1] enables its use as a reference inhibitor or as a tool compound to calibrate cytochrome P450 inhibition assays. Because CYP2C9 is responsible for metabolizing approximately 16% of marketed drugs, having a pre-measured IC50 facilitates the design of analogs with reduced metabolic liability and helps de-risk lead series during the hit-to-lead transition.

Regioselective Derivatization for Focused Library Synthesis

The presence of an ortho-hydroxyl group adjacent to a methoxy substituent allows for selective benzylation , providing a versatile intermediate for constructing diverse compound libraries. This regioselective reactivity is particularly valuable in medicinal chemistry settings where parallel synthesis of analogs is required to explore structure–activity relationships around the benzonitrile core.

Computational Chemistry and Molecular Modeling Studies

The unique 2,6-substitution pattern of 2-hydroxy-6-methoxybenzonitrile, combined with its experimentally determined sEH inhibition and calculated LogP , provides a robust dataset for validating docking models, pharmacophore hypotheses, and quantitative structure–activity relationship (QSAR) predictions. Its small size and well-defined physicochemical properties make it an ideal test case for computational method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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